molecular formula C7H4Br2N2 B2682952 4,7-dibromo-1H-benzo[d]imidazole CAS No. 148185-66-4

4,7-dibromo-1H-benzo[d]imidazole

Cat. No. B2682952
CAS RN: 148185-66-4
M. Wt: 275.931
InChI Key: ZGLGYSCEKIFGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dibromo-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H4Br2N2 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years . The regiocontrolled synthesis of substituted imidazoles, including this compound, has seen significant advances .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, its non-reactivity in Sonogashira reactions has been analyzed .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 275.93 . Its melting point is 264-266 °C . The predicted boiling point is 462.4±25.0 °C, and the predicted density is 2.164±0.06 g/cm3 .

Scientific Research Applications

Electrochromic Properties in Conducting Polymers

4,7-dibromo-1H-benzo[d]imidazole has been utilized in the study of electrochromic properties of conducting polymers. Research by Akpinar, Nurioglu, & Toppare (2012) demonstrated its use in synthesizing polymers with adjustable optical properties via acid and base treatments during in situ polymerization.

Synthesis and Characterization of Polymers

The chemical has been involved in the synthesis of polymers for potential applications in electronics and materials science. Harris et al. (2014) developed a method to synthesize poly(2-alkyl-benzimidazole-alt-9,9-dihexylfluorene)s using this compound, highlighting its role in creating polymers with controlled electronic properties.

Antimicrobial Activity Research

This compound has been used in research for developing new antimicrobial agents. For instance, Olczak et al. (2023) investigated its derivatives for potential antibacterial and antifungal properties, indicating its significance in medicinal chemistry.

Sensor Development

It also finds applications in the development of sensors. Tian et al. (2019) synthesized benzothiadiazole-based compounds using a related chemical structure for selective detection of Cu2+ and OH– ions.

Anticancer Research

In anticancer research, derivatives of this compound have been explored. Chung et al. (2006) synthesized and tested 5-arylamino-1H-benzo[d]imidazole-4,7-diones, revealing their potential as inhibitors of cell proliferation in cancer studies.

Antifungal Activity in Agriculture

Research by Li et al. (2018) showed the application of this compound in synthesizing novel agricultural fungicides, demonstrating its utility in developing antifungal agents for crop protection.

Tuberculosis Treatment

The compound's derivatives have been studied for their effectiveness against tuberculosis. Korycka-Machala et al. (2019) found that 1H-benzo[d]imidazole derivatives showed antitubercular activity, indicating their potential use in treating this infectious disease.

Safety and Hazards

4,7-dibromo-1H-benzo[d]imidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and serious eye irritation .

Relevant Papers Several papers have been published on this compound and its derivatives . These papers cover various aspects, including synthesis, molecular structure analysis, and potential applications .

properties

IUPAC Name

4,7-dibromo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGYSCEKIFGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.